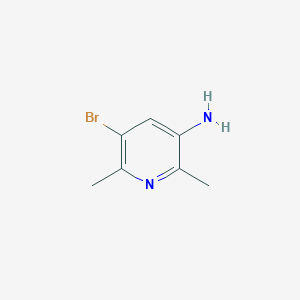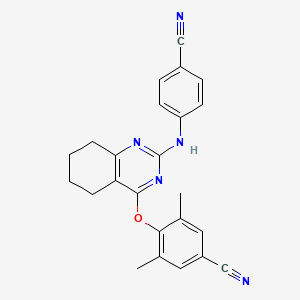
HIV-1 inhibitor-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-9 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific enzymes and proteins involved in the viral replication process, thereby preventing the virus from multiplying and spreading within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-9 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the use of methyl isonipecotate as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired inhibitor . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile or electrophile used.
Scientific Research Applications
HIV-1 inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the effects of HIV-1 inhibition on cellular processes.
Medicine: Tested in preclinical and clinical trials to evaluate its efficacy and safety as an anti-HIV drug.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
HIV-1 inhibitor-9 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication cycle. One of its primary targets is the HIV-1 integrase enzyme, which is responsible for integrating the viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells . Additionally, it may interfere with other viral proteins and pathways, further reducing viral replication and spread.
Comparison with Similar Compounds
HIV-1 inhibitor-9 can be compared with other HIV-1 inhibitors, such as:
Raltegravir: An integrase strand transfer inhibitor that prevents the integration of viral DNA into the host genome.
Dolutegravir: Another integrase inhibitor with a higher barrier to resistance compared to raltegravir.
Elvitegravir: An integrase inhibitor often used in combination with other antiretroviral drugs.
Uniqueness
This compound is unique due to its specific chemical structure and mechanism of action, which may offer advantages in terms of potency, selectivity, and resistance profile. Its ability to target multiple stages of the viral replication cycle makes it a promising candidate for further development and clinical use.
Conclusion
This compound represents a significant advancement in the fight against HIV/AIDS. Its unique properties and broad range of applications make it a valuable tool for scientific research and potential therapeutic use. Continued research and development are essential to fully realize its potential and address the ongoing challenges posed by HIV-1.
Properties
Molecular Formula |
C24H21N5O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[[2-(4-cyanoanilino)-5,6,7,8-tetrahydroquinazolin-4-yl]oxy]-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C24H21N5O/c1-15-11-18(14-26)12-16(2)22(15)30-23-20-5-3-4-6-21(20)28-24(29-23)27-19-9-7-17(13-25)8-10-19/h7-12H,3-6H2,1-2H3,(H,27,28,29) |
InChI Key |
HBZCSFIXNDKLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2CCCC3)NC4=CC=C(C=C4)C#N)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
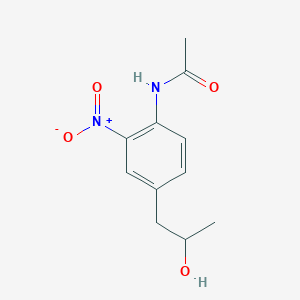
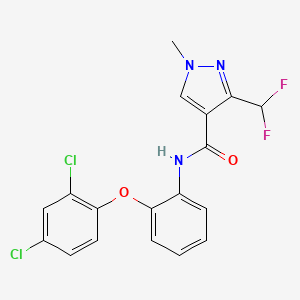
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)

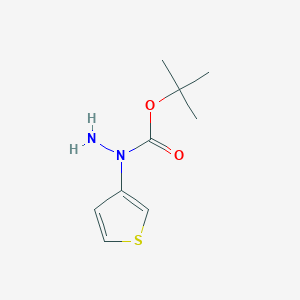
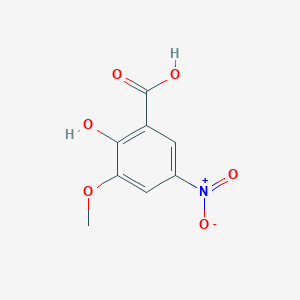
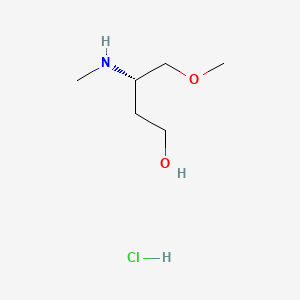
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)
